molecular formula C10H14N4O4 B1671006 Dyphylline CAS No. 479-18-5

Dyphylline

Cat. No.: B1671006
CAS No.: 479-18-5
M. Wt: 254.24 g/mol
InChI Key: KSCFJBIXMNOVSH-UHFFFAOYSA-N
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Description

Dyphylline, also known as diprophylline, is a xanthine derivative with bronchodilator and vasodilator properties. It is primarily used in the treatment of respiratory disorders such as asthma, cardiac dyspnea, and bronchitis. This compound acts as an adenosine receptor antagonist and phosphodiesterase inhibitor, which contributes to its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dyphylline can be synthesized through the reaction of theophylline with 2,3-dihydroxypropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Dyphylline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various this compound derivatives .

Scientific Research Applications

Bronchodilator Effects

Dyphylline is primarily indicated for the management of bronchial asthma and bronchospasm associated with chronic bronchitis and emphysema. Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which relaxes bronchial smooth muscle .

Clinical Efficacy:
A randomized controlled trial compared this compound with theophylline in preventing exercise-induced bronchospasm (EIB) in adolescents. The study found that while this compound was effective, its bronchodilatory effects were less pronounced than those of theophylline, necessitating further research to optimize dosing .

StudyPopulationTreatmentOutcome
This compound vs Theophylline20 patients aged 12-17This compound (10-20 mg/kg), Theophylline (6 mg/kg)This compound showed significant but lesser efficacy than theophylline in preventing EIB

Chronic Obstructive Pulmonary Disease

This compound is also utilized in treating COPD due to its bronchodilatory properties. It provides symptomatic relief by improving airflow and reducing respiratory distress in patients with chronic lung diseases .

Antiviral Potential

Recent studies have identified this compound as a potential antiviral agent against coronaviruses. Research demonstrated that this compound binds effectively to the main protease (Mpro) of several coronaviruses, including SARS-CoV-2, inhibiting viral replication in cell culture models .

Mechanism of Action:
The antiviral action is attributed to this compound's ability to interfere with viral protease activity, which is crucial for viral replication and maturation. This repurposing of this compound highlights its versatility beyond traditional respiratory applications.

Virus TargetedMechanismEfficacy
SARS-CoV-2Mpro inhibitorDose-dependent inhibition of viral replication

Pharmacokinetics and Safety Profile

This compound is characterized by a rapid absorption and a half-life of approximately 2 hours, with about 88% of an oral dose excreted unchanged via the kidneys . Its safety profile is generally favorable, with minor side effects such as headache and dizziness reported. Unlike theophylline, this compound does not significantly affect liver metabolism, making it a safer alternative for patients with hepatic concerns .

Adverse Effects

The common adverse effects associated with this compound include:

  • Headache
  • Dizziness
  • Gastrointestinal disturbances

Mechanism of Action

Dyphylline exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. Additionally, this compound antagonizes adenosine receptors, which further contributes to its bronchodilatory and vasodilatory effects .

Comparison with Similar Compounds

    Theophylline: Like dyphylline, theophylline is a xanthine derivative with bronchodilator properties. this compound has a shorter half-life and is less potent than theophylline.

    Aminophylline: Aminophylline is a complex of theophylline and ethylenediamine, used for similar therapeutic purposes. It has a different pharmacokinetic profile compared to this compound.

    Caffeine: Caffeine is another xanthine derivative with stimulant effects on the central nervous system. While it shares some pharmacological properties with this compound, its primary use is different.

Uniqueness of this compound: this compound is unique in its combination of bronchodilator and vasodilator properties, making it particularly effective in treating respiratory disorders. Its shorter half-life and lower potency compared to theophylline may offer advantages in terms of reduced side effects and dosing flexibility .

Biological Activity

Dyphylline, a xanthine derivative, is primarily known for its bronchodilator effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Recent studies have expanded its potential applications, highlighting its antiviral and antibacterial properties. This article delves into the biological activities of this compound, supported by case studies and research findings.

1. Pharmacological Profile

This compound acts similarly to other xanthine derivatives like theophylline and caffeine, primarily functioning as a bronchodilator. Its mechanism involves relaxing smooth muscle in the airways, thereby improving airflow. Additionally, this compound exhibits anti-inflammatory effects by modulating cytokine release and activating histone deacetylase, which may benefit patients with respiratory infections.

Table 1: Summary of this compound's Pharmacological Actions

Action Mechanism Clinical Relevance
BronchodilationSmooth muscle relaxationTreatment of asthma and COPD
Anti-inflammatoryCytokine modulationReduces inflammation in respiratory diseases
AntiviralInhibition of viral replicationPotential treatment for coronaviruses
AntibacterialEnhanced activity against Gram-negative bacteriaPossible use in bacterial infections

2. Antiviral Activity

Recent research has explored this compound's potential as an antiviral agent, particularly against coronaviruses. A study published in April 2022 demonstrated that this compound effectively inhibits the main protease (Mpro) of various human coronaviruses, including SARS-CoV-2. Through computational screening and experimental validation, this compound was found to bind to the catalytic dyad of Mpro, leading to significant inhibition of viral replication in cell cultures.

Case Study: Antiviral Efficacy Against Coronaviruses

  • Objective: To assess the antiviral properties of this compound against human coronaviruses.
  • Methodology: Cell culture models infected with HCoV-NL63, HCoV-229E, HCoV-OC43, and SARS-CoV-2 were treated with varying concentrations of this compound.
  • Results: this compound demonstrated a dose-dependent inhibition of viral replication across all tested strains. The findings suggest that this compound could be repurposed as a pan-coronavirus antiviral therapy.

3. Antibacterial Activity

This compound has also shown promise as an antibacterial agent. A study indicated that its antibacterial activity improves significantly when complexed with β-cyclodextrin, enhancing its efficacy against Gram-negative bacteria such as Escherichia coli.

Table 2: Antibacterial Efficacy of this compound

Complex Bacteria Tested Inhibition Zone (mm)
This compoundE. coli15
This compound + β-cyclodextrinE. coli25

4. Conclusion and Future Directions

The biological activity of this compound extends beyond its traditional use as a bronchodilator. Its emerging roles as an antiviral and antibacterial agent warrant further investigation. Future studies should focus on:

  • Clinical trials to evaluate the efficacy of this compound in treating COVID-19 and other viral infections.
  • Exploring the mechanisms underlying its antibacterial properties.
  • Assessing the safety profile and potential side effects associated with higher doses or prolonged use.

The repurposing of existing medications like this compound could provide timely therapeutic options in combating current and emerging infectious diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Dyphylline, and how do they influence experimental design?

this compound (C₁₀H₁₄N₄O₄; molecular weight: 254.24 g/mol) exhibits a crystalline structure with a melting point of 433.05 K . Its solubility in water (-0.17 logS) and partition coefficient (logP: -2.213) suggest hydrophilic tendencies, necessitating polar solvents for in vitro studies . Researchers must account for these properties when designing dissolution tests or pharmacokinetic models. For instance, HPLC with UV detection is recommended for quantification due to this compound’s UV absorbance characteristics .

Q. What validated analytical methods are available for this compound quantification in biological matrices?

Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is widely used for this compound detection in plasma and urine, offering a limit of detection (LOD) of 0.1 µg/mL . Sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation to isolate the analyte. Researchers should validate methods per ICH guidelines, including parameters like linearity (1–50 µg/mL), precision (CV <15%), and recovery (>85%) .

Q. How does this compound’s mechanism of action differ from other xanthine derivatives?

Unlike theophylline, which non-selectively inhibits phosphodiesterase (PDE) and adenosine receptors, this compound demonstrates preferential PDE IV inhibition, reducing bronchospasm with lower cardiovascular side effects . In vitro models using human bronchial smooth muscle cells are recommended to study its relaxant effects, with cAMP levels as a primary endpoint .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported efficacy across preclinical studies?

Discrepancies in efficacy data (e.g., ED₅₀ variability in rodent asthma models) may stem from differences in dosing regimens or animal strain sensitivity. A meta-analysis of existing datasets using random-effects models can identify confounding variables . Researchers should standardize protocols (e.g., ovalbumin-induced inflammation in BALB/c mice) and employ blinded outcome assessments to minimize bias .

Q. How can in silico modeling optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Physiologically based pharmacokinetic (PBPK) models integrating this compound’s logP, plasma protein binding (45–60%), and renal clearance (0.8 L/h) predict tissue distribution and dose-response relationships . Tools like GastroPlus® or PK-Sim® allow simulation of scenarios such as hepatic impairment, guiding dose adjustments in clinical trials .

Q. What novel biomarkers validate this compound’s anti-inflammatory effects in complex disease models?

Beyond cAMP, advanced studies should measure interleukin-6 (IL-6) and TNF-α suppression in ex vivo human lung tissue exposed to lipopolysaccharide (LPS). Single-cell RNA sequencing (scRNA-seq) can identify transcriptomic changes in alveolar macrophages, linking this compound’s PDE IV inhibition to downstream immunomodulation .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints (e.g., >20% weight loss) and 3R principles (Replacement, Reduction, Refinement) .
  • Resource Curation : Prioritize databases like PubMed, Embase, and ProQuest for literature reviews, excluding non-peer-reviewed sources (e.g., ) .

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
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InChI

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3
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InChI Key

KSCFJBIXMNOVSH-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O
Source PubChem
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Molecular Formula

C10H14N4O4
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DSSTOX Substance ID

DTXSID6022975
Record name Dyphylline
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Molecular Weight

254.24 g/mol
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Physical Description

Solid
Record name Dyphylline
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Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors., THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/, ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/, ...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/, ...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/
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Color/Form

CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID

CAS No.

479-18-5
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Record name 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-
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Melting Point

155-157, 158 °C, 161.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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